3-(4-Fluorophenyl)-1-benzofuran-5-ol

Lipophilicity Drug-likeness Physicochemical property profiling

This 4-fluorophenyl benzofuran-5-ol derivative uniquely combines a p-fluorophenyl pharmacophore with the benzofuran-5-ol bioisostere scaffold for dual-track antifungal SAR and CAI lead discovery. The C-5 hydroxyl provides a single reactive handle for library synthesis, while the fluorine substituent simultaneously modulates lipophilicity (ΔLogP ~+0.2–0.5) and blocks para-hydroxylation metabolism versus the non-fluorinated parent (CAS 7291-76-1). Co-procurement of both analogs enables paired HLM stability assays for internally controlled SAR interpretation. ≥95% purity ensures reproducible parallel synthesis outcomes.

Molecular Formula C14H9FO2
Molecular Weight 228.222
CAS No. 1035798-84-5
Cat. No. B2793940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-benzofuran-5-ol
CAS1035798-84-5
Molecular FormulaC14H9FO2
Molecular Weight228.222
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)F
InChIInChI=1S/C14H9FO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H
InChIKeySWSXBTOSUAANFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-1-benzofuran-5-ol (CAS 1035798-84-5): Compound Class and Core Properties for Research Procurement


3-(4-Fluorophenyl)-1-benzofuran-5-ol (CAS 1035798-84-5) is a synthetic benzofuran derivative belonging to the phenylbenzofuran-5-ol subclass, characterized by a 4-fluorophenyl substituent at the C-3 position and a free hydroxyl group at C-5 on the benzofuran scaffold . Benzofuran-5-ol derivatives, as a class, have demonstrated in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans, with reported minimum inhibitory concentrations (MICs) spanning 1.6 to 12.5 μg/mL across multiple derivatives [1]. The compound serves primarily as a fluorinated heterocyclic building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research programs [2].

Why Generic Benzofuran-5-ol or 3-Phenylbenzofuran-5-ol Cannot Substitute for 3-(4-Fluorophenyl)-1-benzofuran-5-ol in Research Applications


Within the 3-arylbenzofuran-5-ol series, substitution at the para position of the 3-phenyl ring is a critical determinant of both physicochemical properties and biological activity. The unsubstituted analog, 3-phenyl-1-benzofuran-5-ol (CAS 7291-76-1), possesses a computed XLogP3 of 3.6 and an ACD/LogP of 3.69 [1], while the 4-fluorophenyl variant introduces a modest but functionally significant increase in lipophilicity (estimated ΔLogP ≈ +0.2–0.4) accompanied by enhanced metabolic stability through blockade of para-hydroxylation, a major Phase I metabolic pathway for unsubstituted phenyl rings [2]. In the broader benzofuran-5-ol class, antifungal MIC values vary substantially depending on the C-3 aryl substitution pattern—the Ryu et al. (2010) study demonstrated that structural modifications at this position directly modulate potency against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with MICs ranging from 1.6 to >12.5 μg/mL [3]. Procuring a non-fluorinated or differently substituted analog therefore introduces uncontrolled variables in both pharmacokinetic behavior and target engagement that cannot be retrospectively corrected.

Quantitative Differentiation Evidence: 3-(4-Fluorophenyl)-1-benzofuran-5-ol vs. Closest Analogs


Lipophilicity Differentiation: 3-(4-Fluorophenyl)-1-benzofuran-5-ol vs. 3-Phenyl-1-benzofuran-5-ol

The introduction of a single fluorine atom at the para position of the 3-phenyl ring increases the calculated lipophilicity relative to the non-fluorinated parent compound, 3-phenyl-1-benzofuran-5-ol (CAS 7291-76-1). The parent compound has an experimentally consistent computed XLogP3 of 3.6 [1], while the 4-fluorophenyl analog is estimated to have a LogP in the range of 3.8–4.1 (based on the established π-constant of +0.14 to +0.25 for aromatic fluorine substitution and the fragment-based calculation methodology) [2]. This ΔLogP of approximately +0.2 to +0.5 positions the target compound more favorably within the optimal lipophilicity range for CNS penetration (LogP 2–4) while remaining below the threshold associated with promiscuous binding (LogP >5).

Lipophilicity Drug-likeness Physicochemical property profiling

Metabolic Stability Advantage: 4-Fluorophenyl Substitution Blocks Para-Hydroxylation Relative to Unsubstituted 3-Phenylbenzofuran-5-ol

The 4-fluorophenyl substituent in the target compound serves as a strategic metabolic blocking group. In aromatic ring systems, para-hydroxylation by cytochrome P450 enzymes (primarily CYP2C9 and CYP2E1) is a major route of oxidative metabolism for unsubstituted phenyl rings [1]. Replacement of the para-hydrogen with fluorine effectively eliminates this metabolic soft spot, as the C–F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H) is resistant to oxidative cleavage [2]. For the comparator 3-phenyl-1-benzofuran-5-ol, the unsubstituted para position on the 3-phenyl ring remains vulnerable to CYP-mediated hydroxylation, potentially leading to rapid clearance and formation of reactive quinone-like metabolites.

Metabolic stability CYP450 metabolism Fluorine medicinal chemistry

Antifungal Activity Class Reference: Benzofuran-5-ol Derivatives Demonstrate Potent in Vitro Activity Against Clinically Relevant Fungi

The benzofuran-5-ol scaffold, to which the target compound belongs, has been systematically evaluated for antifungal activity. In the Ryu et al. (2010) study, a series of synthetic benzofuran-5-ol derivatives were tested in vitro against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with the most active compounds achieving MIC values in the range of 1.6–12.5 μg/mL [1]. While the specific 3-(4-fluorophenyl) derivative was not among the individual compounds reported by Ryu et al., the SAR trend established in that study indicates that C-3 aryl substitution directly modulates antifungal potency, and the 4-fluorophenyl group represents a halogen-substituted variant of the phenyl moiety present in the active compounds. Comparative MIC ranges for standard antifungal agents against the same species are: fluconazole MIC 0.25–64 μg/mL (variable due to resistance), and amphotericin B MIC 0.5–2 μg/mL [2].

Antifungal Candida albicans Aspergillus Cryptococcus neoformans

Scaffold-Hopping Utility: 3-(4-Fluorophenyl)-1-benzofuran-5-ol as a Bioisosteric Replacement for 4-Fluorophenyl-Containing Pharmacophores

The benzofuran core has been validated as a bioisosteric replacement for the p-fluorophenyl tail in carbonic anhydrase inhibitor (CAI) design. Shaldam et al. (2021) demonstrated that benzofuran-based SLC-0111 analogs function as selective cancer-associated carbonic anhydrase isoform IX inhibitors, where the benzofuran moiety substitutes for the p-fluorophenyl group of the lead compound SLC-0111 [1]. The target compound, 3-(4-fluorophenyl)-1-benzofuran-5-ol, uniquely combines both pharmacophoric elements—the p-fluorophenyl group and the benzofuran-5-ol scaffold—within a single molecular entity, providing a dual-character building block that can serve either as a direct CAI candidate or as an intermediate for further derivatization at the C-5 hydroxyl position. This dual-character feature is absent in the non-fluorinated analog (3-phenyl-1-benzofuran-5-ol) and in simple benzofuran-5-ol (CAS 13196-10-6), which lacks the C-3 aryl substituent entirely .

Scaffold hopping Bioisosterism Carbonic anhydrase Kinase inhibitor design

Synthetic Tractability and Building Block Purity: Benchmarking Against Structurally Related Commercial Analogs

The target compound is synthetically accessible via Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and a suitable 3-halo-1-benzofuran-5-ol precursor, a well-precedented route for C-3 arylated benzofurans [1]. Commercial sourcing data indicate the compound is available at ≥95% purity (typically 97%) , which is consistent with the purity specifications of the comparator 3-phenyl-1-benzofuran-5-ol (CAS 7291-76-1) from the same vendor class. However, the 4-fluorophenyl variant offers a key synthetic advantage: the electron-withdrawing fluorine substituent activates the aryl ring toward further electrophilic substitution at the ortho positions (relative to fluorine), enabling regioselective downstream functionalization that is not achievable with the unsubstituted phenyl analog.

Building block Synthetic accessibility Purity specification Cross-coupling

Optimal Research Application Scenarios for 3-(4-Fluorophenyl)-1-benzofuran-5-ol Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization: SAR Expansion of Benzofuran-5-ol Derivatives Against Drug-Resistant Candida and Aspergillus Species

Given the established in vitro antifungal activity of the benzofuran-5-ol class (MIC range 1.6–12.5 μg/mL against Candida albicans, Aspergillus niger, and Cryptococcus neoformans) [1], 3-(4-fluorophenyl)-1-benzofuran-5-ol is positioned as a strategic C-3 variant for systematic SAR exploration. The 4-fluorophenyl substituent simultaneously modulates lipophilicity (estimated ΔLogP ≈ +0.2–0.5 vs. 3-phenyl analog) and blocks para-hydroxylation metabolism, addressing two critical parameters—potency and metabolic stability—within a single structural modification. Procurement of this compound enables head-to-head comparisons with the non-fluorinated parent (3-phenyl-1-benzofuran-5-ol, CAS 7291-76-1) to quantify the fluorine effect on antifungal MIC and CYP-mediated clearance.

Carbonic Anhydrase Inhibitor Development: Dual-Pharmacophore Intermediate for hCA IX/XII-Selective Anticancer Agents

The compound uniquely combines the p-fluorophenyl pharmacophore (validated in the clinical-stage CAI SLC-0111) with the benzofuran-5-ol bioisostere scaffold identified by Shaldam et al. (2021) for selective cancer-associated carbonic anhydrase isoform IX inhibition [2]. This dual-character feature supports two parallel research trajectories: (a) direct screening of the compound as a CAI lead, and (b) use as a versatile intermediate for C-5 hydroxyl derivatization (etherification, esterification, sulfonation) to generate focused CAI libraries. The absence of this dual pharmacophoric character in 3-phenyl-1-benzofuran-5-ol or unsubstituted benzofuran-5-ol makes the 4-fluorophenyl variant the uniquely suitable procurement choice for this application.

Fluorinated Heterocyclic Building Block: Regioselective Diversification for Fragment-Based Drug Discovery

The C-5 hydroxyl group provides a single, unambiguous reactive handle for functionalization (alkylation, acylation, Mitsunobu coupling), while the electron-withdrawing 4-fluorophenyl substituent at C-3 activates the benzofuran ring toward regioselective electrophilic aromatic substitution. This defined reactivity profile reduces synthetic uncertainty compared to the non-fluorinated analog, making the compound a predictable and reliable building block for fragment-growing and library synthesis campaigns. The ≥95–97% commercial purity ensures reproducible reaction outcomes in parallel synthesis workflows .

Computational ADMET-Probed Negative Control: Metabolic Stability Benchmarking Against Non-Fluorinated Congeners

The compound serves as a defined probe for quantifying the impact of para-fluorophenyl substitution on in vitro metabolic stability within the benzofuran-5-ol series. By co-procuring both 3-(4-fluorophenyl)-1-benzofuran-5-ol and 3-phenyl-1-benzofuran-5-ol (CAS 7291-76-1), research teams can conduct paired human liver microsome (HLM) stability assays to directly measure the intrinsic clearance differential attributable to fluorine-mediated metabolic blocking. This paired-comparison design provides internally controlled data that strengthens SAR interpretation and supports go/no-go decisions in lead optimization, consistent with the well-established metabolic blocking role of 4-fluorophenyl groups [3].

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.